![molecular formula C10H9N3O B2903656 (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine CAS No. 1065115-31-2](/img/structure/B2903656.png)
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine
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Overview
Description
“(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine” is a derivative of 3-methylquinoxaline . It’s part of a new series of 3-methylquinoxaline-based derivatives that have been synthesized and evaluated for their antiproliferative activities against two human cancer cell lines, MCF-7 and HepG-2 .
Synthesis Analysis
The synthesis of these derivatives involves the condensation of equimolar amounts of 2-hydrazino-3-methylquinoxaline and monosaccharides in boiling ethanol in the presence of glacial acetic acid . This reaction affords the corresponding hydrazones in good yields .Molecular Structure Analysis
The molecular structure of these derivatives is designed to act as VEGFR-2 inhibitors . The 3-methylquinoxalin-2(1H)-one moiety is found to be more advantageous than the 3-methylquinoxaline-2-thiol moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include condensation and acetylation . When the reaction was conducted with three molar equivalents of 2-hydrazino-3-methylquinoxaline, the corresponding osazones were obtained in fair yields .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives have been evaluated using in silico ADMET, toxicity, and DFT studies . Most of the synthesized members have acceptable values of drug-likeness .Mechanism of Action
Target of Action
The primary target of (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine, also known as EN300-26573355, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a receptor tyrosine kinase (RTK) that plays a central role in cellular proliferation and angiogenesis .
Mode of Action
The compound interacts with VEGFR-2 by inhibiting its autophosphorylation and dimerization processes . This interaction blocks the signaling pathway of VEGFR-2, leading to the suppression of tumor growth .
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenesis pathway, which is crucial for the growth and expansion of cancer cells . The compound’s action on VEGFR-2 disrupts the normal functioning of this pathway, leading to a decrease in angiogenesis and, consequently, tumor growth .
Pharmacokinetics
It’s worth noting that the compound’s interaction with cytochrome p450 has been studied . Cytochrome P450 is an important enzyme involved in drug metabolism, and its interaction with the compound could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The compound has demonstrated significant antiproliferative effects against human cancer cell lines, MCF-7 and HepG-2 . It induces cell apoptosis and arrests the cell cycle in the G2/M phase . Additionally, it upregulates caspase-3 and caspase-9 levels and improves the Bax/Bcl-2 ratio by more than 10-fold .
Advantages and Limitations for Lab Experiments
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine has several advantages for lab experiments, such as its ability to inhibit HDACs and LSD1, which are important targets for drug discovery. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling.
Future Directions
There are several future directions for (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine research. In medicine, it could be further studied for its potential use as an anti-cancer drug. In agriculture, it could be tested for its efficacy as a herbicide and its potential impact on non-target organisms. In environmental science, it could be further studied for its ability to remove heavy metals from contaminated soil and water. Additionally, further research could be conducted to optimize the synthesis method of this compound and improve its solubility and safety profile.
In conclusion, this compound is a promising compound with potential applications in various fields. Its ability to inhibit HDACs and LSD1 makes it an attractive target for drug discovery, and its potential use as a herbicide and heavy metal remover highlights its versatility. Further research is needed to fully explore its potential and optimize its use.
Synthesis Methods
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine is synthesized through a multi-step process that involves the condensation of 3-methylquinoxaline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting intermediate is then treated with acetic anhydride to yield this compound.
Scientific Research Applications
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, it has been tested as a potential herbicide due to its ability to inhibit the growth of weeds. In environmental science, it has been studied for its potential use in removing heavy metals from contaminated soil and water.
properties
IUPAC Name |
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-10(6-11-14)13-9-5-3-2-4-8(9)12-7/h2-6,14H,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCGHJHYFBPCR-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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